Cas no 2098148-90-2 (3-[1-(Pent-4-en-1-yl)-1H-pyrazol-4-yl]propanoic acid)

3-[1-(Pent-4-en-1-yl)-1H-pyrazol-4-yl]propanoic acid is a versatile organic compound featuring a pyrazole core functionalized with a pent-4-en-1-yl group and a propanoic acid side chain. This structure imparts reactivity suitable for further derivatization, making it valuable in synthetic chemistry and pharmaceutical research. The pent-4-en-1-yl group offers potential for cross-coupling or cyclization reactions, while the carboxylic acid moiety enables conjugation or salt formation. Its balanced polarity enhances solubility in common organic solvents, facilitating purification and downstream applications. The compound's stability under standard conditions ensures reliable handling, and its well-defined reactivity profile supports its use as a building block in heterocyclic and medicinal chemistry.
3-[1-(Pent-4-en-1-yl)-1H-pyrazol-4-yl]propanoic acid structure
2098148-90-2 structure
Product Name:3-[1-(Pent-4-en-1-yl)-1H-pyrazol-4-yl]propanoic acid
CAS No:2098148-90-2
MF:C11H16N2O2
MW:208.256942749023
CID:5045103
Update Time:2025-06-12

3-[1-(Pent-4-en-1-yl)-1H-pyrazol-4-yl]propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propanoic acid
    • 3-(1-(Pent-4-en-1-yl)-1H-pyrazol-4-yl)propanoic acid
    • 3-(1-pent-4-enylpyrazol-4-yl)propanoic acid
    • 3-[1-(Pent-4-en-1-yl)-1H-pyrazol-4-yl]propanoic acid
    • Inchi: 1S/C11H16N2O2/c1-2-3-4-7-13-9-10(8-12-13)5-6-11(14)15/h2,8-9H,1,3-7H2,(H,14,15)
    • InChI Key: MRNKJPOUFZQOLC-UHFFFAOYSA-N
    • SMILES: OC(CCC1C=NN(C=1)CCCC=C)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 7
  • Complexity: 219
  • XLogP3: 1.4
  • Topological Polar Surface Area: 55.1

3-[1-(Pent-4-en-1-yl)-1H-pyrazol-4-yl]propanoic acid Pricemore >>

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Additional information on 3-[1-(Pent-4-en-1-yl)-1H-pyrazol-4-yl]propanoic acid

Professional Introduction to 3-[1-(Pent-4-en-1-yl)-1H-pyrazol-4-yl]propanoic Acid (CAS No. 2098148-90-2)

3-[1-(Pent-4-en-1-yl)-1H-pyrazol-4-yl]propanoic acid, identified by its CAS number 2098148-90-2, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a pyrazole core and an alkenyl-substituted propionic acid moiety, has garnered attention due to its potential biological activities and structural features that make it a valuable candidate for further research and development.

The compound's structure consists of a pyrazole ring system connected to a propyl chain, which is further modified by an alkenyl group at the first carbon position. This unique arrangement of functional groups suggests that 3-[1-(Pent-4-en-1-yl)-1H-pyrazol-4-yl]propanoic acid may exhibit properties that are not commonly found in other molecules, making it a promising subject for investigation in various biological assays.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their potential therapeutic applications. Pyrazole derivatives, in particular, have been extensively studied due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the Pent-4-en-1-yl group in this compound adds an additional layer of complexity, as alkenyl groups are known to influence the electronic and steric properties of molecules, thereby affecting their interactions with biological targets.

One of the most compelling aspects of 3-[1-(Pent-4-en-1-yl)-1H-pyrazol-4-yl]propanoic acid is its potential as a scaffold for drug discovery. The combination of the pyrazole ring and the propionic acid moiety provides multiple sites for chemical modification, allowing researchers to fine-tune the properties of the compound to optimize its biological activity. This flexibility makes it an attractive candidate for structure-based drug design and virtual screening campaigns aimed at identifying new therapeutic agents.

Recent studies have highlighted the importance of understanding the structural features that contribute to the biological activity of heterocyclic compounds. For instance, research has shown that the substitution pattern on the pyrazole ring can significantly influence its binding affinity to biological targets. In the case of 3-[1-(Pent-4-en-1-yl)-1H-pyrazol-4-yl]propanoic acid, the presence of the Pent-4-en-1-yl group may enhance its ability to interact with specific enzymes or receptors, thereby modulating biological pathways relevant to various diseases.

The propionic acid moiety in this compound also plays a crucial role in its overall properties. Propionic acids are known for their ability to act as intermediates in metabolic pathways and have been explored in various therapeutic contexts. The addition of this group to the pyrazole core may confer additional biological activities or enhance existing ones, making 3-[1-(Pent-4-en-1-yl)-1H-pyrazol-4-yl]propanoic acid a multifaceted compound with potential applications in multiple therapeutic areas.

In conclusion, 3-[1-(Pent-4-en-1-yl)-1H-pyrazol-4-ylyl]propanoic acid (CAS No. 2098148-90) represents a promising candidate for further research and development in pharmaceutical chemistry. Its unique structural features, including the pyrazole core and the alkenyl-substituted propionic acid moiety, suggest potential biological activities that warrant further investigation. As our understanding of heterocyclic compounds continues to evolve, compounds like this one are likely to play an increasingly important role in the discovery and development of new therapeutic agents.

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